An In-depth Technical Guide to 2,3-Dichlorothiophenol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,3-Dichlorothiophenol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorothiophenol is a halogenated aromatic thiol compound of significant interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. Its unique substitution pattern on the benzene ring, featuring two adjacent chlorine atoms and a thiol group, imparts specific reactivity and physical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichlorothiophenol, detailed experimental protocols for its synthesis, and an exploration of its potential applications in research and drug development.
Physical and Chemical Properties
The physical and chemical properties of 2,3-Dichlorothiophenol are summarized in the table below, providing key data for laboratory use and theoretical calculations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂S | [1] |
| Molecular Weight | 179.07 g/mol | [1] |
| Appearance | White to light yellow to light orange powder or crystal | |
| Melting Point | 54.4-60.1 °C | |
| Boiling Point | 96-98 °C at 0.5 mmHg | |
| Density | 1.3905 g/cm³ (estimate) | |
| Flash Point | >110 °C (>230 °F) | [2] |
| pKa | 5.12 ± 0.48 (Predicted) | |
| Solubility | Soluble in many organic solvents such as dimethyl sulfoxide (DMSO).[3] Limited solubility in water is expected due to the hydrophobic nature of the dichlorophenyl group. | General chemical principles |
| CAS Number | 17231-95-7 | [1] |
| IUPAC Name | 2,3-Dichlorobenzenethiol | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2,3-Dichlorothiophenol. Below are the key spectral data.
Mass Spectrometry
The mass spectrum of 2,3-Dichlorothiophenol shows a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 peak at m/z 180).[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Dichlorothiophenol is characterized by absorption bands corresponding to the functional groups present in the molecule. Key absorptions include:
-
S-H stretching: A weak band typically in the region of 2550-2600 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (in CDCl₃, 300 MHz): The aromatic region would display a complex multiplet for the three protons on the benzene ring. The proton on the thiol group (-SH) would appear as a singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 3-4 ppm.
¹³C NMR (in CDCl₃, 75 MHz): The spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the thiol group would resonate at a different chemical shift compared to the others. The carbons bearing the chlorine atoms would also show characteristic shifts.
Experimental Protocols
Synthesis of 2,3-Dichlorothiophenol from 1,2,3-Trichlorobenzene
This protocol describes the synthesis of 2,3-Dichlorothiophenol via nucleophilic aromatic substitution of 1,2,3-trichlorobenzene with potassium hydrosulfide in dimethyl sulfoxide (DMSO).[3]
Materials:
-
1,2,3-Trichlorobenzene
-
Potassium hydrosulfide (industrial grade)
-
Dimethyl sulfoxide (DMSO)
-
Dilute sulfuric acid
-
Standard laboratory glassware (three-necked flask, condenser, etc.)
-
Stirring and heating apparatus
-
Steam distillation and vacuum distillation setup
Procedure:
-
In a 200-mL three-necked flask, combine 18.2 g (0.1 mole) of 1,2,3-trichlorobenzene and 36 g (0.5 mole) of industrial potassium hydrosulfide.
-
Add 80 g of dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture to 130 °C with stirring and maintain this temperature for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Under constant stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.
-
Perform steam distillation on the acidified mixture to remove volatile impurities.
-
The desired product is then isolated by distillation under reduced pressure. The fraction boiling at 95-99 °C (at 0.5 mm Hg) is collected.[3]
Expected Yield: Approximately 13.4 g (75%).[3]
Product Characterization: The product can be characterized by its melting point (55-58 °C) and mass spectrometry (MS (m/z): 179 (M⁺)).[3]
Synthesis workflow for 2,3-Dichlorothiophenol.
Reactivity and Potential Applications in Drug Development
2,3-Dichlorothiophenol possesses a reactive thiol group that can undergo various chemical transformations, making it a useful intermediate in organic synthesis.
Key Reactions of the Thiol Group
The thiol group is nucleophilic and can readily participate in reactions such as:
-
S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.
-
S-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.
-
Oxidation: Oxidation of the thiol to form disulfides, sulfinic acids, or sulfonic acids.
General reactivity of 2,3-Dichlorothiophenol.
Relevance to Drug Development
While specific studies detailing the direct biological activity of 2,3-Dichlorothiophenol are limited, its structural motifs are present in various pharmacologically active molecules. Halogenated aromatic compounds and thiophenol derivatives are known to exhibit a wide range of biological activities.
For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide containing a 2,3-dichlorophenyl group have been synthesized and evaluated for their anticonvulsant activity.[3] This suggests that the 2,3-dichlorophenyl moiety can be incorporated into structures with potential therapeutic applications. The development of such derivatives often involves the reaction of a molecule containing the 2,3-dichlorophenyl group with other pharmacophores.
The thiol group itself is a key functional group in many medicinal compounds, known for its ability to interact with biological targets, act as an antioxidant, or serve as a linker for bioconjugation. Further research into the synthesis and biological evaluation of derivatives of 2,3-Dichlorothiophenol could lead to the discovery of novel therapeutic agents.
Conclusion
2,3-Dichlorothiophenol is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established methods, and its reactive thiol group allows for a variety of subsequent chemical modifications. While direct applications in drug development are not yet widely reported, the presence of its structural components in biologically active molecules suggests that it holds potential as a building block for the discovery of new therapeutic agents. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of 2,3-Dichlorothiophenol in their synthetic and medicinal chemistry endeavors. Further exploration into its biological activities and the pharmacological profiles of its derivatives is a promising area for future research.
References
- 1. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
